1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide
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Overview
Description
1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide is a triazole derivative known for its unique structural properties.
Preparation Methods
The synthesis of 1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide involves several steps. The primary synthetic route includes the reaction of 2,6-difluorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with an appropriate alkyne to form the triazole ring. . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide involves the stabilization of the inactive state of sodium channels. This action helps in closing the ion channels, thereby reducing neuronal excitability. The compound targets specific molecular pathways involved in the regulation of ion channels, making it effective in controlling seizures .
Comparison with Similar Compounds
1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide can be compared with other triazole derivatives, such as:
Rufinamide: Similar in structure but differs in the substitution pattern on the triazole ring.
Fluconazole: Another triazole derivative used as an antifungal agent.
Properties
Molecular Formula |
C10H8F2N4O |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,16+1 |
InChI Key |
POGQSBRIGCQNEG-QGIRLOETSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)[15N]2C=C(N=N2)C(=O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |
Origin of Product |
United States |
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